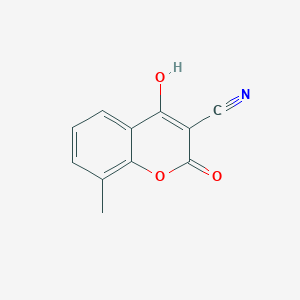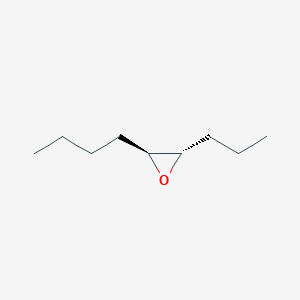![molecular formula C5H10N2O3S B14624988 3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-1,3-oxazolidin-2-one CAS No. 55041-16-2](/img/structure/B14624988.png)
3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-1,3-oxazolidin-2-one is a compound that belongs to the oxazolidinone class of chemicals. Oxazolidinones are known for their significant antibacterial properties and are used in various pharmaceutical applications. This compound features a unique structure that includes an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-1,3-oxazolidin-2-one can be achieved through several methods. One common approach involves the iodocyclocarbamation reaction of N-allylated N-aryl or N-heteroaryl carbamates . This method is efficient and allows for the rapid preparation of the compound with high yields.
Another method involves the intramolecular heterocyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride at room temperature . This reaction requires the presence of a strong electron-withdrawing substituent in the starting material to achieve effective conversion.
Industrial Production Methods: Industrial production of oxazolidinones, including this compound, typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-1,3-oxazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as tert-butyl hydroperoxide and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents and nucleophiles under mild conditions to achieve the desired transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-1,3-oxazolidin-2-one has a wide range of scientific research applications. In chemistry, it is used as a chiral auxiliary in stereoselective transformations, aiding in the synthesis of enantiomerically pure compounds . In biology and medicine, oxazolidinones are known for their antibacterial activity, particularly against multidrug-resistant Gram-positive bacteria . This makes them valuable in the development of new antibiotics.
In the industrial sector, the compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure and reactivity make it a versatile building block for creating complex molecules with desired properties.
Mécanisme D'action
The mechanism of action of 3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound inhibits protein synthesis by binding to the bacterial ribosome . This prevents the formation of essential proteins, leading to the death of the bacterial cell. The compound’s unique structure allows it to effectively target and bind to the ribosome, making it a potent antibacterial agent.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-1,3-oxazolidin-2-one include other oxazolidinones such as linezolid, tedizolid, and contezolid . These compounds share the oxazolidinone ring structure and exhibit similar antibacterial properties.
Uniqueness: What sets this compound apart is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the dimethyl(oxo)-lambda~6~-sulfanylidene group adds unique chemical properties that can be leveraged in various applications, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
55041-16-2 |
|---|---|
Formule moléculaire |
C5H10N2O3S |
Poids moléculaire |
178.21 g/mol |
Nom IUPAC |
3-[[dimethyl(oxo)-λ6-sulfanylidene]amino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C5H10N2O3S/c1-11(2,9)6-7-3-4-10-5(7)8/h3-4H2,1-2H3 |
Clé InChI |
ZFKPFOWPMNJARB-UHFFFAOYSA-N |
SMILES canonique |
CS(=NN1CCOC1=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B14624906.png)
![1-[2-(Acetyloxy)ethyl]-1-ethylpyrrolidin-1-ium](/img/structure/B14624908.png)

![Methyl 2-[5-(3-nitrophenyl)-1,3,4-oxadiazol-2-yl]benzoate](/img/structure/B14624922.png)





methanone](/img/structure/B14624954.png)

![[(4-Amino-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B14624990.png)


